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Compound of Interest

Compound Name: YS-201

Cat. No.: B1670723 Get Quote

CAS Number: 108852-42-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
YS-201, also known as Diperdipine, is a potent dihydropyridine-type calcium channel blocker.

This document provides a comprehensive technical overview of YS-201, including its chemical

properties, mechanism of action, pharmacological effects, and relevant experimental data. The

information presented is intended to serve as a foundational resource for researchers and

professionals engaged in drug discovery and development. YS-201 primarily functions by

inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation

and subsequent cardiovascular effects. Emerging evidence also suggests potential anti-

inflammatory and anti-proliferative properties, indicating a broader therapeutic potential. This

guide summarizes key quantitative data, details experimental protocols for its evaluation, and

visualizes its known signaling pathways.

Chemical and Physical Properties
YS-201 is a synthetic dihydropyridine derivative with the following chemical characteristics:
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Property Value

IUPAC Name

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-

dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-

3,5-dicarboxylate

Molecular Formula C₂₄H₃₁N₃O₆

Molecular Weight 457.5 g/mol

CAS Number 108852-42-2

Appearance Not specified in available literature

Solubility Not specified in available literature

Pharmacology
Mechanism of Action
YS-201 is a selective antagonist of L-type voltage-gated calcium channels, which are

predominantly located in vascular smooth muscle cells and cardiac myocytes. By binding to

these channels, YS-201 inhibits the influx of extracellular calcium ions into the cells. This

reduction in intracellular calcium concentration leads to the relaxation of vascular smooth

muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.

Beyond its primary calcium channel blocking activity, research on analogous dihydropyridine

compounds suggests that YS-201 may exert pleiotropic effects, including anti-inflammatory and

anti-proliferative actions. These effects may be mediated through the modulation of signaling

pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B

(NF-κB) pathways.

Pharmacodynamics
The principal pharmacodynamic effect of YS-201 is the reduction of systemic vascular

resistance, leading to a decrease in blood pressure. Clinical studies on diperdipine have

demonstrated significant hemodynamic effects in patients with coronary heart disease.

Intravenous administration of diperdipine resulted in a marked reduction in systemic vascular
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resistance, an improvement in stroke index, and an enhanced left ventricular ejection

fraction[1].

Pharmacokinetics
Detailed pharmacokinetic parameters for YS-201, such as absorption, distribution, metabolism,

and excretion, are not extensively reported in the currently available public literature. Further

studies are required to fully characterize its pharmacokinetic profile.

Quantitative Data
While specific IC₅₀ and Kᵢ values for diperdipine are not readily available in the public domain, a

clinical study provides quantitative data on its hemodynamic effects.

Table 1: Hemodynamic Effects of Intravenous Diperdipine in Patients with Coronary Heart

Disease[1]

Parameter
Control (Mean ±
SEM)

Diperdipine (Mean
± SEM)

p-value

Heart Rate

(beats/min)
71 ± 3 77 ± 3 < 0.01

Mean Arterial

Pressure (mmHg)
99 ± 3 87 ± 3 < 0.001

Systemic Vascular

Resistance

(dyn·s·cm⁻⁵)

1583 ± 103 1042 ± 77 < 0.001

Cardiac Index

(L/min/m²)
2.8 ± 0.2 3.5 ± 0.2 < 0.001

Stroke Index

(mL/beat/m²)
40 ± 3 46 ± 3 < 0.001

Left Ventricular

Ejection Fraction (%)
56 ± 3 62 ± 3 < 0.001
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Experimental Protocols
In Vivo Hemodynamic Assessment
This protocol is based on the methodology used in a clinical study of intravenous

diperdipine[1].

Objective: To evaluate the acute hemodynamic effects of YS-201.

Subjects: Patients with documented coronary heart disease.

Procedure:

Perform right and left heart catheterization to obtain baseline hemodynamic measurements.

Administer YS-201 intravenously. The original study used a bolus of 0.03 mg/kg followed by

an infusion of 0.3 mg/kg over 15 minutes.

Continuously monitor heart rate, systemic and pulmonary arterial pressures, and right atrial

pressure.

Repeat hemodynamic measurements, including cardiac output (by thermodilution), at the

end of the infusion.

Calculate systemic and pulmonary vascular resistance, stroke volume, and ejection fraction.

Data Analysis: Compare hemodynamic parameters before and after YS-201 administration

using appropriate statistical tests (e.g., paired t-test).

In Vitro Vasorelaxation Assay
A general protocol for assessing the vasorelaxant effects of dihydropyridine calcium channel

blockers on isolated arterial rings.

Objective: To determine the concentration-response relationship of YS-201-induced

vasorelaxation.

Materials:
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Isolated arterial rings (e.g., rat aorta).

Organ bath system with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂

and maintained at 37°C.

Force transducer and data acquisition system.

Contractile agent (e.g., phenylephrine or potassium chloride).

YS-201 stock solution.

Procedure:

Mount arterial rings in the organ bath and allow them to equilibrate under optimal tension.

Induce a stable contraction with a contractile agent (e.g., phenylephrine at a concentration

that produces approximately 80% of the maximal response).

Once a plateau is reached, add YS-201 cumulatively in increasing concentrations.

Record the relaxation response at each concentration.

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the

contractile agent. Plot the concentration-response curve and calculate the EC₅₀ value.

In Vitro Anti-Proliferative Assay on Vascular Smooth
Muscle Cells (VSMCs)
This protocol is adapted from studies on other dihydropyridine calcium channel blockers like

amlodipine[2][3].

Objective: To evaluate the effect of YS-201 on VSMC proliferation.

Materials:

Cultured vascular smooth muscle cells.

Cell culture medium and supplements.
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Proliferation-inducing agent (e.g., platelet-derived growth factor, PDGF).

YS-201 stock solution.

Cell proliferation assay kit (e.g., MTT or BrdU incorporation assay).

Procedure:

Seed VSMCs in multi-well plates and allow them to adhere and become quiescent by serum

starvation.

Pre-treat the cells with various concentrations of YS-201 for a specified period.

Stimulate cell proliferation with a growth factor (e.g., PDGF).

After an appropriate incubation period, assess cell proliferation using a chosen assay

method according to the manufacturer's instructions.

Data Analysis: Determine the inhibitory effect of YS-201 on VSMC proliferation and calculate

the IC₅₀ value.

In Vitro Anti-inflammatory Assay - Cytokine Release
A general protocol to assess the potential anti-inflammatory effects of YS-201.

Objective: To measure the effect of YS-201 on the release of pro-inflammatory cytokines from

immune cells.

Materials:

Isolated human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line

(e.g., THP-1).

Cell culture medium.

Inflammatory stimulus (e.g., lipopolysaccharide, LPS).

YS-201 stock solution.
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ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

Procedure:

Culture PBMCs or other immune cells in multi-well plates.

Pre-incubate the cells with different concentrations of YS-201.

Stimulate the cells with an inflammatory agent (e.g., LPS).

After a suitable incubation time, collect the cell culture supernatants.

Measure the concentration of pro-inflammatory cytokines in the supernatants using ELISA

kits.

Data Analysis: Compare the levels of cytokine release in YS-201-treated cells to control cells

and calculate the IC₅₀ for inhibition of cytokine release.

Signaling Pathways and Visualizations
Primary Mechanism of Action: L-type Calcium Channel
Blockade
YS-201 directly blocks the influx of Ca²⁺ through L-type calcium channels in vascular smooth

muscle cells. This leads to a decrease in intracellular Ca²⁺, preventing the activation of

calmodulin and myosin light-chain kinase (MLCK), which results in vasodilation.
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Caption: YS-201 mechanism of action on L-type calcium channels.

Potential Anti-Proliferative Signaling Pathway
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Based on studies of other dihydropyridines, YS-201 may inhibit vascular smooth muscle cell

proliferation by interfering with the MAPK/ERK signaling pathway, which is a key regulator of

cell growth.
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Click to download full resolution via product page

Caption: Potential anti-proliferative signaling pathway of YS-201.

Potential Anti-Inflammatory Signaling Pathway
YS-201 may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling

pathways, which are crucial for the production of pro-inflammatory cytokines.
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Caption: Potential anti-inflammatory signaling pathway of YS-201.
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Synthesis
The synthesis of diperdipine, a 1,4-dihydropyridine with asymmetrical ester functions, can be

achieved through a Hantzsch-type reaction. A general approach involves the Michael addition

of an aminocrotonic acid ester to an aralkylidene acetoacetic acid ester, followed by ring

closure. Specifically for asymmetrically substituted derivatives like diperdipine, this method has

been shown to yield compounds with superior coronary vasodilation and antihypertensive

activity compared to their symmetrical counterparts[4].

A plausible synthetic route involves:

Reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form an ethyl 2-(3-

nitrobenzylidene)-3-oxobutanoate intermediate.

Condensation of this intermediate with 2-(piperidin-1-yl)ethyl 3-aminocrotonate.

Further details on a specific, optimized synthesis protocol for diperdipine (YS-201) would

require access to more specialized chemical literature or patents.

Conclusion
YS-201 (Diperdipine) is a potent dihydropyridine calcium channel blocker with significant

vasodilatory effects, as demonstrated by its impact on hemodynamic parameters in a clinical

setting. While its primary mechanism of action is well-understood to be the blockade of L-type

calcium channels, emerging evidence from related compounds suggests potential for anti-

proliferative and anti-inflammatory activities through modulation of the MAPK and NF-κB

signaling pathways. This technical guide provides a comprehensive summary of the current

knowledge on YS-201, highlighting the available quantitative data and outlining key

experimental protocols for its further investigation. Future research should focus on obtaining

specific binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀), elucidating detailed

pharmacokinetic profiles, and further exploring its pleiotropic effects to fully understand its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2000744/
https://pubmed.ncbi.nlm.nih.gov/2000744/
https://pubmed.ncbi.nlm.nih.gov/10912781/
https://pubmed.ncbi.nlm.nih.gov/10912781/
https://pubmed.ncbi.nlm.nih.gov/9812770/
https://pubmed.ncbi.nlm.nih.gov/9812770/
https://pubmed.ncbi.nlm.nih.gov/7194663/
https://pubmed.ncbi.nlm.nih.gov/7194663/
https://pubmed.ncbi.nlm.nih.gov/7194663/
https://www.benchchem.com/product/b1670723#ys-201-cas-number-108852-42-2-research
https://www.benchchem.com/product/b1670723#ys-201-cas-number-108852-42-2-research
https://www.benchchem.com/product/b1670723#ys-201-cas-number-108852-42-2-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670723?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

